N-(2H-1,3-benzodioxol-5-yl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide (CAS: 536706-54-4, Molecular Formula: C₂₆H₂₀N₄O₅S, MW: 500.5 g/mol) is a heterocyclic compound featuring a pyrimido[5,4-b]indole core linked to a 1,3-benzodioxol-5-yl group via a thioacetamide bridge. Its structure combines a bicyclic benzodioxole moiety (electron-rich aromatic system) with a fused pyrimidine-indole scaffold, a motif associated with diverse biological activities, including Toll-like receptor 4 (TLR4) modulation and anticancer properties . The compound’s SMILES string (COc1cccc(c1)n1c(SCC(=O)Nc2ccc3c(c2)OCO3)nc2c(c1=O)[nH]c1c2cccc1) highlights key substituents: a methoxy group on the phenyl ring and the benzodioxole oxygen atoms, which may influence solubility and target binding .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-16(22-11-5-6-14-15(7-11)26-10-25-14)8-27-19-18-17(20-9-21-19)12-3-1-2-4-13(12)23-18/h1-7,9,23H,8,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROWNHFULHZGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Pyrimidoindole Core: This can be achieved through a series of cyclization reactions starting from appropriate indole derivatives and pyrimidine precursors.
Thioether Formation:
Acetamide Linkage: The final step involves the formation of the acetamide bond, usually through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the acetamide linkage.
Substitution: The benzodioxole and pyrimidoindole moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, thiolated compounds.
Scientific Research Applications
The biological activity of N-(2H-1,3-benzodioxol-5-yl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide can be categorized into several key mechanisms:
Enzyme Inhibition
The compound exhibits inhibitory effects on various enzymes, including cyclooxygenase (COX) and topoisomerase II. Inhibition of COX is particularly relevant for its anti-inflammatory properties, while topoisomerase II inhibition is crucial for its anticancer potential.
Anticancer Properties
Research indicates that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and causing cell cycle arrest. Studies have shown that it can lead to significant cytotoxic effects against various cancer cell lines.
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties. It has been linked to the inhibition of viral replication through interference with essential viral enzymes.
Case Studies and Research Findings
-
Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and A549. The EC50 values ranged from 10 to 20 µM, indicating moderate to high effectiveness in inducing apoptosis.
Compound Cell Line EC50 (µM) Observations N-(2H-1,3-benzodioxol-5-yl)-2-{...} HeLa 15 Significant apoptosis induction N-(2H-1,3-benzodioxol-5-yl)-2-{...} A549 10 High cytotoxicity - Antiviral Research : Related compounds have shown promise against RNA viruses. A patent analysis indicated potential effectiveness against influenza A virus through inhibition of RNA polymerase activity.
- Enzyme Inhibition Studies : The compound has been assessed for its ability to inhibit key enzymes involved in cancer progression and inflammation. For instance, it showed significant inhibition of topoisomerase II, which is critical for DNA replication.
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular targets such as enzymes and receptors. For instance, it has been shown to inhibit mitochondrial membrane potential in glucose-starved tumor cells, leading to cell death . The molecular pathways involved include the inhibition of key metabolic enzymes and disruption of cellular energy production.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives
Pharmacological and Physicochemical Properties
- Molecular Weight : At 500.5 g/mol, the compound exceeds Lipinski’s rule of five threshold (500 g/mol), unlike simpler derivatives (e.g., N-benzyl analogue, 436.5 g/mol) . This may impact oral bioavailability.
- Bioactivity : While direct data for the target compound is lacking, structural analogues show TLR4 selectivity () and Bcl-2/Mcl-1 inhibition (). The benzodioxole group may enhance electron-rich interactions, akin to methoxy substituents in Compound 3k (), which improve benzimidazole-based ligand binding .
Key Differentiators
Substituent Diversity : Unlike derivatives with aliphatic (e.g., cyclopentyl in Compound 11 ) or heteroaromatic (e.g., thiadiazole in ) side chains, the target compound’s benzodioxole and methoxyphenyl groups may confer unique π-π stacking or hydrogen-bonding capabilities.
Target Selectivity : Pyrimidoindoles with N-cyclopentyl (Compound 11) or N-naphthyl (Compound 18) groups exhibit TLR4 affinity , whereas the target’s benzodioxole moiety could shift selectivity toward other targets (e.g., kinase or cytochrome inhibition).
Synthetic Accessibility : The target’s complex substituents may lower synthetic yields compared to simpler analogues (e.g., 17% yield for Compound 10m vs. 83.6% for Compound 19 ).
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide is a complex heterocyclic compound that exhibits significant biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety fused with a pyrimidoindole structure, characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C25H20N6O5 |
| Molecular Weight | 484.5 g/mol |
| CAS Number | 1111987-93-9 |
The biological activity of this compound is attributed to its interaction with various molecular targets:
1. Enzyme Interaction:
The compound may act as an inhibitor or activator of enzymes involved in critical metabolic pathways, influencing cellular processes such as proliferation and apoptosis.
2. Receptor Modulation:
It has the potential to bind to specific cellular receptors, thereby modulating signal transduction pathways that are crucial for cellular communication and function.
3. DNA/RNA Intercalation:
There is evidence suggesting that the compound can intercalate into nucleic acids, which may affect gene expression and replication processes.
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties . A study demonstrated that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell cycle progression at the G0/G1 phase. The compound's efficacy was evaluated against various cancer types, including breast and liver cancers.
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial activity , particularly against certain bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic enzymes.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are pivotal in inflammatory responses.
Case Studies
-
Breast Cancer Cell Lines:
In a controlled experiment, this compound was tested on MDA-MB-468 breast cancer cells. Results indicated a significant reduction in cell viability (p < 0.01), correlating with increased apoptosis markers. -
Liver Cancer Models:
In HepG2 liver cancer cells, the compound enhanced the cytotoxic effects of sorafenib, leading to increased apoptotic activity and decreased angiogenic potential (p = 0.002). The study highlighted the potential for combination therapies involving this compound.
Q & A
Q. What are the optimal synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide, and how can intermediates be stabilized?
- Methodology : The synthesis involves multi-step reactions, starting with constructing the pyrimido[5,4-b]indole core via cyclization of indole derivatives and pyrimidinones under acidic/basic conditions (e.g., HCl or NaOH catalysis) . The benzodioxol-5-yl acetamide moiety is introduced via nucleophilic substitution or coupling reactions. Key intermediates (e.g., thioether-linked precursors) are stabilized using inert atmospheres (N₂/Ar) and low-temperature conditions (0–5°C) to prevent oxidation or decomposition . Purification employs reverse-phase chromatography (C18 columns, methanol:water gradients) to isolate high-purity products .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., benzodioxol protons at δ 6.7–7.1 ppm, pyrimidoindole carbonyl at δ 165–170 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., observed [M+H]⁺ matching theoretical values within 5 ppm error) .
- HPLC : Purity >95% is achieved using C18 columns with UV detection at 254 nm .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodology :
- Enzyme Inhibition : Screen against targets like Toll-like receptor 4 (TLR4) or Bcl-2/Mcl-1 using fluorescence polarization assays .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours .
- Solubility/Stability : Assess solubility in DMSO/PBS and stability under physiological pH (7.4) via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Substituent Variation : Synthesize derivatives with modified benzodioxol (e.g., chloro, methoxy) or pyrimidoindole (e.g., methyl, fluoro) groups. For example, replacing the benzodioxol with a 4-fluorophenyl group (as in ) alters TLR4 binding affinity .
- Biological Testing : Compare IC₅₀ values across derivatives to identify critical substituents. A 3,4-dimethoxy substitution on the pyrimidoindole core () enhances anticancer activity by 2-fold .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with targets like TLR4 or Bcl-2 .
Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models?
- Methodology :
- Metabolic Stability : Use liver microsomes (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
- Pharmacokinetics : Conduct bioavailability studies in rodents, measuring plasma half-life (t₁/₂) and tissue distribution via LC-MS .
- Formulation Optimization : Encapsulate the compound in PEGylated liposomes to enhance solubility and reduce clearance .
Q. What strategies mitigate challenges in synthesizing unstable intermediates during scale-up?
- Methodology :
- Continuous Flow Reactors : Improve yield (≥80%) and reduce side reactions by controlling residence time and temperature .
- Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., pyrimidoindole formation) from 12 hours to 2 hours .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling reactions .
Q. How do stereochemical factors influence its mechanism of action?
- Methodology :
- Chiral Chromatography : Separate enantiomers using Chiralpak AD-H columns to isolate R/S configurations .
- Biological Profiling : Test isolated enantiomers in kinase inhibition assays (e.g., EGFR, VEGFR) to identify stereospecific activity .
- X-ray Crystallography : Resolve crystal structures of ligand-target complexes (e.g., TLR4) to confirm binding modes .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data (e.g., varying IC₅₀ across cell lines) be addressed?
- Methodology :
- Dose-Response Curves : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to refine IC₅₀ values .
- Cell Line Authentication : Verify cell lines via STR profiling to exclude contamination .
- Mechanistic Studies : Use RNA sequencing to identify differential gene expression in sensitive vs. resistant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
